N,N-Diethylethanesulfenamide

Description

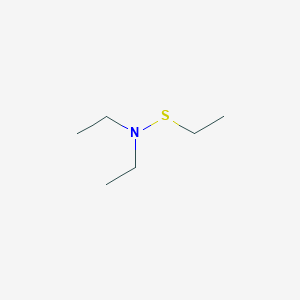

N,N-Diethylethanesulfenamide: is an organic compound with the molecular formula C₆H₁₅NS It is a sulfenamide derivative, characterized by the presence of a sulfenyl group (R-S-) attached to an amine group

Properties

CAS No. |

32833-97-9 |

|---|---|

Molecular Formula |

C6H15NS |

Molecular Weight |

133.26 g/mol |

IUPAC Name |

N-ethyl-N-ethylsulfanylethanamine |

InChI |

InChI=1S/C6H15NS/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3 |

InChI Key |

PVEDLFGNXILINQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylethanesulfenamide can be synthesized through the reaction of ethanesulfenyl chloride with diethylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{SCl} + \text{(C}_2\text{H}_5)_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{SN(C}_2\text{H}_5)_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylethanesulfenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfenamide to corresponding thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfenamides.

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Diethylethanesulfenamide has been explored for its role in drug design and development, particularly as a pharmacophore in the synthesis of novel therapeutic agents.

Histamine Receptor Modulation

Research indicates that derivatives of sulfenamides, including this compound, have shown promise in modulating histamine receptors. Specifically, compounds with sulfenamide functionalities have been investigated for their affinity towards the histamine H4 receptor, which is implicated in inflammatory diseases such as asthma and allergic rhinitis. The introduction of sulfonamide groups has been linked to improved pharmacokinetic properties and selectivity for H4 receptor binding sites .

Anti-inflammatory and Anticancer Activities

Studies have demonstrated that this compound can exhibit anti-inflammatory properties. For instance, it has been evaluated alongside other nitrogen-containing heterocycles for their ability to inhibit pro-inflammatory pathways in cellular models . Additionally, research into its anticancer potential has highlighted its efficacy in inhibiting tumor growth through modulation of specific signaling pathways .

Materials Science Applications

This compound is also being investigated for its utility in materials science, particularly in the development of advanced materials with specific functional properties.

Photoresponsive Materials

The compound has been utilized in the synthesis of photoresponsive materials that can change their properties upon exposure to light. This application is particularly relevant for developing smart materials used in drug delivery systems and responsive coatings .

Electrochemical Applications

In the realm of electrochemistry, this compound has been studied as an additive in lithium-ion batteries to enhance performance characteristics such as charge-discharge efficiency and stability under operational conditions . Its role as a stabilizing agent helps mitigate gas evolution during battery operation.

Biochemical Tools

This compound serves as a valuable tool in biochemical research, particularly in studying cellular processes.

Sulfenamide Formation

Recent studies have focused on the chemical and biochemical reactions involving sulfenamides, including this compound. These reactions are critical for understanding redox biology and the role of sulfenamides in cellular signaling pathways . The ability to form reversible covalent bonds with nucleophiles makes this compound particularly useful for probing biological mechanisms.

Case Studies

Case Study 1: Histamine H4 Receptor Ligands

A series of studies have synthesized various sulfonamide derivatives to evaluate their binding affinity to the histamine H4 receptor. This compound was part of a broader investigation into structure-activity relationships that revealed significant insights into optimizing drug candidates for treating allergic conditions .

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on cancer cell lines demonstrated that compounds incorporating this compound exhibited notable cytotoxic effects, leading to further exploration of its mechanism of action against specific cancer types .

Mechanism of Action

The mechanism of action of N,N-Diethylethanesulfenamide involves its interaction with thiol groups. The sulfenyl group can form covalent bonds with thiol groups in proteins or other molecules, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

- N,N-Dimethylethanesulfenamide

- N,N-Diethylmethanesulfenamide

- N,N-Diethylbenzenesulfenamide

Comparison: N,N-Diethylethanesulfenamide is unique due to its specific structure, which influences its reactivity and applications. Compared to N,N-Dimethylethanesulfenamide, the diethyl groups provide different steric and electronic properties, affecting the compound’s behavior in chemical reactions. Similarly, the presence of the ethanesulfenyl group distinguishes it from methanesulfenamide and benzenesulfenamide derivatives, leading to variations in their chemical and biological activities.

Biological Activity

N,N-Diethylethanesulfenamide (DEESA) is a compound belonging to the class of sulfenamides, which are characterized by the presence of a sulfur atom bonded to nitrogen. This article explores the biological activity of DEESA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : CHNS

- Molecular Weight : 146.25 g/mol

The compound features a sulfenamide functional group, which plays a crucial role in its biological activity.

The biological activity of DEESA is primarily linked to its interaction with various biological targets, including receptors and enzymes. Notably, sulfenamides can act as inhibitors or modulators of specific signaling pathways. Research indicates that DEESA may influence:

- Histamine Receptors : Studies have shown that sulfenamides can interact with histamine receptors, particularly the H4 receptor. This receptor is involved in immune responses and has been implicated in conditions such as allergic reactions and inflammation .

- Antibacterial Activity : Some sulfenamides exhibit antibacterial properties, potentially through the inhibition of bacterial enzymes or disruption of cellular processes .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the activity of this compound. The following table summarizes key findings related to its activity against various biological targets:

| Target | Activity | Reference |

|---|---|---|

| H4 Histamine Receptor | Inverse agonist | |

| Bacterial Enzymes | Inhibition observed | |

| Cytotoxicity in Cancer Cells | Moderate activity |

Case Studies

Several case studies highlight the potential therapeutic applications of DEESA:

- Histamine H4 Receptor Modulation :

- Antimicrobial Properties :

- Cytotoxic Effects on Cancer Cells :

Q & A

Q. Table 1: Hazard Mitigation Strategies

| Hazard Type | Mitigation Action | Reference |

|---|---|---|

| Skin Contact | Immediate washing with soap/water | |

| Inhalation | Move to fresh air; seek medical attention | |

| Fire Risk | Use CO₂ or dry chemical extinguishers |

How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H NMR : Analyze proton environments (e.g., ethane backbone at δ 1.2–1.5 ppm, sulfenamide protons at δ 2.8–3.1 ppm). Compare with reference spectra .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₁₁NS: 106.1 m/z) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, S percentages against theoretical values (e.g., C: 45.2%, H: 10.4%, N: 13.2%, S: 30.1%) .

Q. Table 2: Example NMR Data for Structural Confirmation

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₂CH₃ | 1.2–1.5 | Triplet | 6H |

| S-N-CH₂ | 2.8–3.1 | Singlet | 2H |

What strategies optimize reaction yields in this compound synthesis?

Methodological Answer:

Q. Table 3: Reaction Variables and Yield Impact

| Variable | Optimal Range | Yield Increase | Reference |

|---|---|---|---|

| Catalyst Loading | 5–10 mol% | 15–20% | |

| Reaction Time | 4–6 hrs | ~25% | |

| Solvent Purity | ≥99.5% | 10% |

How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR/LC-MS results with computational simulations (e.g., DFT calculations) .

- Sample Purity : Re-crystallize or distill the compound to remove impurities affecting spectral clarity .

- Experimental Repetition : Conduct triplicate runs to identify inconsistencies in preparation or instrumentation .

What key factors influence the design of a synthesis protocol for this compound?

Methodological Answer:

- Stoichiometry : Use a 1:1.2 molar ratio of ethanesulfenyl chloride to diethylamine to ensure complete reaction .

- Reagent Quality : Source high-purity (>99%) starting materials to minimize side reactions .

- Workup Steps : Include aqueous washes (e.g., 5% NaHCO₃) to remove acidic byproducts .

What methodologies assess the purity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.